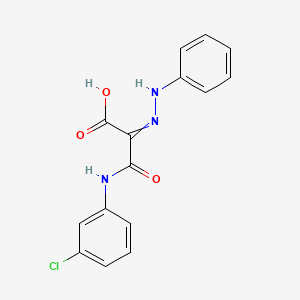
3-(3-Chloroanilino)-3-oxo-2-(2-phenylhydrazinylidene)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Chloroanilino)-3-oxo-2-(2-phenylhydrazinylidene)propanoic acid is an organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chloroanilino)-3-oxo-2-(2-phenylhydrazinylidene)propanoic acid typically involves multi-step organic reactions. One common method includes the condensation of 3-chloroaniline with a suitable keto acid, followed by the introduction of a phenylhydrazine moiety. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. Purification steps such as recrystallization or chromatography are essential to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-(3-Chloroanilino)-3-oxo-2-(2-phenylhydrazinylidene)propanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Sodium hydroxide, various nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
3-(3-Chloroanilino)-3-oxo-2-(2-phenylhydrazinylidene)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3-Chloroanilino)-3-oxo-2-(2-phenylhydrazinylidene)propanoic acid involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-Bromoanilino)-3-oxo-2-(2-phenylhydrazinylidene)propanoic acid
- 3-(3-Fluoroanilino)-3-oxo-2-(2-phenylhydrazinylidene)propanoic acid
- 3-(3-Methoxyanilino)-3-oxo-2-(2-phenylhydrazinylidene)propanoic acid
Uniqueness
3-(3-Chloroanilino)-3-oxo-2-(2-phenylhydrazinylidene)propanoic acid is unique due to the presence of the chloro group, which can influence its reactivity and biological activity. This makes it distinct from its analogs with different substituents, potentially offering unique properties and applications.
Properties
CAS No. |
62526-15-2 |
|---|---|
Molecular Formula |
C15H12ClN3O3 |
Molecular Weight |
317.72 g/mol |
IUPAC Name |
3-(3-chloroanilino)-3-oxo-2-(phenylhydrazinylidene)propanoic acid |
InChI |
InChI=1S/C15H12ClN3O3/c16-10-5-4-8-12(9-10)17-14(20)13(15(21)22)19-18-11-6-2-1-3-7-11/h1-9,18H,(H,17,20)(H,21,22) |
InChI Key |
HZXKORHMMRRDLH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NN=C(C(=O)NC2=CC(=CC=C2)Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















